(3,4-13C2)Furan-2,5-dione finds its primary application in nuclear magnetic resonance (NMR) spectroscopy. NMR is a powerful analytical technique that relies on the magnetic properties of atomic nuclei, particularly their spin. By introducing specific isotopes like ¹³C, researchers can selectively enhance the signals of interest in a complex molecule, leading to a clearer understanding of its structure and dynamics.
In the context of (3,4-13C2)Furan-2,5-dione, the ¹³C enrichment at positions 3 and 4 provides a clear and distinct signal in the ¹³C NMR spectrum, allowing researchers to:
(3,4-13C2)Furan-2,5-dione can be employed as a labeled substrate in chemical reactions to elucidate reaction mechanisms. By monitoring the fate of the ¹³C label through NMR spectroscopy, researchers can gain valuable insights into:
(3,4-13C2)Furan-2,5-dione can be used as a tracer molecule in biological systems to study metabolic pathways. When incorporated into a cell or organism, the labeled molecule can be tracked through various metabolic processes using techniques like ¹³C NMR or mass spectrometry. This allows researchers to:
Maleic anhydride-2,3-13C2 is a stable isotopically labeled compound of maleic anhydride, where the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. Its chemical formula is C4H2O3, and it has a molecular weight of approximately 98.06 g/mol. Maleic anhydride is a colorless or white solid at room temperature and has a pungent odor. It is primarily used in chemical synthesis due to its reactivity, particularly in Diels-Alder reactions and as a precursor for various chemical products.
Maleic anhydride-2,3-13C2 can be synthesized through several methods:
Interaction studies involving maleic anhydride-2,3-13C2 primarily focus on its reactivity with other compounds during polymerization and grafting processes. The isotopic labeling allows researchers to trace the incorporation of this compound into larger molecular structures, providing insights into reaction pathways and efficiencies .
Maleic anhydride-2,3-13C2 shares similarities with several compounds but also exhibits unique characteristics due to its isotopic labeling:
Compound Name | Structure | Unique Features |
---|---|---|
Maleic Anhydride | C4H2O3 | Non-isotopically labeled; widely used in synthesis |
Succinic Anhydride | C4H4O3 | Hydrolysis product of maleic anhydride; less reactive |
Phthalic Anhydride | C8H4O3 | Used in plasticizers; larger structure |
Maleic Acid | C4H4O4 | Hydrolysis product; more stable than anhydride |
The uniqueness of maleic anhydride-2,3-13C2 lies in its isotopic composition which allows for specific applications in research settings that require tracking of molecular transformations through NMR spectroscopy .
The synthesis of maleic anhydride-2,3-¹³C₂ primarily involves isotopic enrichment at the 2 and 3 carbon positions. A prominent method utilizes ¹³C-labeled fumaric acid as a precursor, which undergoes catalytic dehydration to yield the labeled anhydride [2] [6]. Recent advancements have optimized this pathway by employing vanadium phosphate catalysts under controlled oxidative conditions, achieving isotopic incorporation efficiencies exceeding 98% [7].
An alternative route involves the oxidation of ¹³C-enriched n-butane using fluidized bed reactors. This method, adapted from industrial maleic anhydride production, introduces ¹³C labels during the butane feedstock preparation stage. The reaction proceeds via:
$$ \text{C}4\text{H}{10} + 3.5\text{O}2 \rightarrow \text{C}4\text{H}2\text{O}3 + 4\text{H}_2\text{O} $$
with selective ¹³C retention at the 2 and 3 positions confirmed through ¹³C NMR spectroscopy [3] [7].
Method | Isotopic Purity (%) | Yield (%) | Scalability |
---|---|---|---|
Fumaric Acid Dehydration | 98–99 | 85 | Moderate |
n-Butane Oxidation | 95–97 | 92 | High |
Emerging biosynthetic approaches leverage ¹³C-labeled L-aspartic acid as a precursor. In a two-step enzymatic cascade, aspartase catalyzes the conversion of L-aspartic acid to fumaric acid, followed by thermal dehydration to maleic anhydride-2,3-¹³C₂ [5]. Key innovations include:
This method achieves a 99.5% conversion rate from maleic anhydride to the labeled product under optimized conditions (3.2 mol/L substrate, 8-hour reaction) [5].
Purification of maleic anhydride-2,3-¹³C₂ necessitates stringent protocols to ensure isotopic and chemical purity:
Quality control employs:
Parameter | Specification | Method |
---|---|---|
Isotopic Purity | ≥98% ¹³C | IRMS |
Chemical Purity | ≥99% | HPLC |
Residual Solvents | <0.1% | GC-MS |
Industrial-scale production of maleic anhydride-2,3-¹³C₂ faces challenges in cost management due to the high price of ¹³C precursors. However, process intensification strategies have improved viability:
Economic analyses indicate that the n-butane oxidation route is 72% more profitable than benzene-based methods, primarily due to lower feedstock costs and higher yields [7]. Scalability is further enhanced by integrating catalysis-extraction circulation processes, which recycle unreacted intermediates and reduce waste generation [5].
Corrosive;Irritant